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Compound of Interest

Compound Name: Inz-4

Cat. No.: B12384181

This technical guide provides an in-depth analysis of the pharmacodynamics of INZ-701 in
preclinical models of ATP-binding cassette sub-family C member 6 (ABCC6) deficiency. INZ-
701 is an investigational enzyme replacement therapy designed to address the underlying
metabolic defect in rare genetic disorders characterized by abnormal mineralization. This
document is intended for researchers, scientists, and drug development professionals
investigating novel treatments for ABCC6 deficiency and related conditions.

Introduction: The Pathophysiology of ABCC6
Deficiency

ABCCS6 deficiency is a rare, inherited metabolic disorder caused by inactivating mutations in
the ABCC6 gene.[1][2] This genetic defect manifests clinically in several ways, most notably as
Pseudoxanthoma Elasticum (PXE), a progressive condition characterized by the calcification of
elastic fibers in the skin, eyes, and cardiovascular system.[2][3][4] In infants, a severe form can
present as Generalized Arterial Calcification of Infancy (GACI) Type 2.[2][5]

The ABCC6 protein functions as an ATP efflux transporter, primarily in the liver.[3][6] Its proper
function is crucial for maintaining systemic levels of extracellular inorganic pyrophosphate
(PPi), a potent inhibitor of soft tissue calcification.[1][3][7] In ABCC6 deficiency, the reduced
transport of ATP from hepatocytes leads to decreased extracellular PPi production.[8] This PPi
deficiency is the primary driver of the ectopic calcification seen in PXE and other associated
pathologies.[1][7]
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INZ-701 is a recombinant human ENPP1 (ectonucleotide pyrophosphatase/phosphodiesterase
1) protein.[1][7] ENPPL1 is the principal enzyme responsible for generating PPi from
extracellular ATP. By administering INZ-701, a soluble and circulating form of this enzyme, the
therapy is designed to bypass the need for ABCC6-mediated ATP transport, utilizing available
circulating ATP to restore physiological PPi levels and thereby prevent pathological
mineralization.[7][8][9]

Mechanism of Action of INZ-701 in ABCC6
Deficiency

The core of INZ-701's therapeutic potential lies in its ability to directly address the PPi deficit
central to ABCC6 deficiency. The mechanism can be understood through the PPi-Adenosine
Pathway.

o Normal Physiology: The ABCC6 transporter releases ATP from liver cells into circulation.
Extracellular ENPP1, which is typically membrane-bound, hydrolyzes this ATP into PPi and
adenosine monophosphate (AMP). PPi directly inhibits hydroxyapatite crystal formation in
soft tissues, while AMP is further converted to adenosine, a molecule involved in maintaining
vascular health.[8][9]

o Pathophysiology in ABCC6 Deficiency: Mutations in ABCC6 impair ATP release, leading to a
shortage of extracellular ATP substrate for ENPP1. Consequently, PPi and adenosine levels
drop, removing the natural inhibition of calcification and leading to the clinical manifestations
of PXE.[8]

e Pharmacodynamic Intervention with INZ-701: INZ-701 is a soluble, recombinant form of the
ENPP1 enzyme fused to an Fc fragment, which allows it to circulate throughout the body.[9]
[10][11] It acts on circulating ATP, which may be accessible to this soluble enzyme but not to
the endogenous membrane-bound ENPP1.[10] This action efficiently generates PPi and
AMP, restoring the key inhibitors of calcification and potentially ameliorating the disease
process.[7][12][13]
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Caption: PPi-Adenosine Pathway and INZ-701 Intervention.
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Preclinical Pharmacodynamics in Abcc6-/- Mouse
Models

The primary evidence for the pharmacodynamic effect of INZ-701 in ABCC6 deficiency comes
from studies using Abcc6-/- knockout mice, a well-established model for PXE that
spontaneously develops ectopic calcification.[6][7]

Experimental Protocols

Detailed methodologies from key preclinical studies are outlined below.

« Animal Model:Abcc6-/- mice, which exhibit progressive ectopic calcification starting as early
as 5-6 weeks of age, were used. Wild-type (WT) mice served as controls.[1][7]

o Study Design: An 8-week efficacy study was conducted. Treatment was initiated in 6-week-
old Abcc6-/- mice. The animals were divided into groups receiving a vehicle control, 2 mg/kg
INZ-701, or 10 mg/kg INZ-701.[1][7]

e Dosing Regimen: INZ-701 was administered via subcutaneous injection every other day for
the duration of the 2-week or 8-week studies.[14]

o Biomarker Analysis: Plasma samples were collected to measure ENPP1 activity and PPi
concentrations. Endogenous ENPP1 activity in control mice is typically at background levels,
as it is a membrane-bound protein with minimal shedding into circulation.[7]

 Calcification Assessment: Ectopic calcification was quantified in the muzzle skin, specifically
in the dermal sheath of vibrissae (whiskers), which serves as a reliable biomarker for the
systemic calcification process in this model.[1][7] This was done through histopathologic
examination and direct measurement of calcium content.
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Caption: Experimental Workflow for Preclinical Abcc6” Mouse Studies.

Quantitative Data

Administration of INZ-701 resulted in significant, dose-dependent changes in key

pharmacodynamic markers.

Table 1: Plasma PPi and ENPP1 Activity in Abcc6-/- Mice (8-Week Study)

Treatment Group

Plasma ENPP1
Activity

Plasma PPi
Concentration

Outcome

Wild-Type (WT)
Control

Background Levels

~100% (Normalized)

Healthy Baseline

Abcc6-/- Vehicle

Background Levels

~30% of WT levels[7]

PPi Deficiency

Control
Abcc6-/- + INZ-701 (2 Significantly Restored to WT ) o

PPi Normalization
mg/kg) Increased[7] levels[7]
Abcc6-/- + INZ-701 Significantly Significantly increased  Supra-physiological
(10 mg/kg) Increased[7] above WT levels[7] PPi
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Note: Data are summarized from published findings. Absolute values for activity are not
provided as they depend on specific assay conditions, but the relative changes are consistently
reported.

Table 2: Effect of INZ-701 on Ectopic Calcification

Treatment Group Muzzle Skin (Vibrissae) Calcification
Abcc6-/- Vehicle Control Extensive mineralization observed[14]
Abcc6-/- + INZ-701 (2 mg/kg & 10 mg/kg) Significantly reduced calcification[1][7]

These preclinical results provide strong proof-of-principle that INZ-701 can reverse the
biochemical deficit in ABCC6 deficiency and prevent its primary pathological consequence,
ectopic calcification.[7]
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Caption: INZ-701's Mechanism to Prevent Calcification.

Clinical Pharmacodynamics in Humans with ABCC6
Deficiency

The promising preclinical data supported the transition of INZ-701 into clinical trials for adults
with ABCC6 deficiency (PXE).[15][16]

An ongoing Phase 1/2 clinical trial is assessing the safety, tolerability, pharmacokinetics (PK),
and pharmacodynamics (PD) of multiple ascending doses of INZ-701.[16][17][18]

Table 3: Summary of Phase 1/2 Clinical Trial in Adults with ABCC6 Deficiency

Parameter Details

Study Population Adults with ABCC6 Deficiency (PXE)[17][18]

Safety, Tolerability, PK, and PD (including

Primary Endpoints )
plasma PPi levels)[16][17]

0.2 mg/kg, 0.6 mg/kg, and 1.8 mg/kg

(subcutaneous, twice weekly)[17]

Dose Cohorts

- Plasma PPi levels increased from baseline.[17]
Key PD Findings [19]- At the highest dose (1.8 mg/kg), PPi levels

were brought into the normal range.[13]

- Improvements observed in carotid intima-
Exploratory Eff media thickness.[13]- Thickening of the choroid
xplorator icac
P y Y layer of the eye, leading to visual function

improvements.[13]

These clinical data indicate that the pharmacodynamic effects observed in mouse models
translate to humans. INZ-701 effectively increases plasma PPi levels in patients with ABCC6
deficiency, supporting its potential as a disease-modifying therapy.[17]

Conclusion
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The pharmacodynamic profile of INZ-701 in both preclinical Abcc6-/- mouse models and in
humans with ABCC6 deficiency demonstrates a clear and consistent mechanism of action. By
acting as a soluble enzyme that generates the critical calcification inhibitor PPi from circulating
ATP, INZ-701 directly targets the metabolic cause of the disease. Preclinical studies have
definitively shown that this leads to a restoration of normal PPi levels and a significant
reduction in the progression of ectopic calcification.[7][14] Early clinical data corroborate these
findings, showing a dose-dependent increase in plasma PPi into the normal physiological
range.[13] These results establish a strong foundation for the continued development of INZ-
701 as a promising therapeutic for Pseudoxanthoma Elasticum and other manifestations of
ABCCS6 deficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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